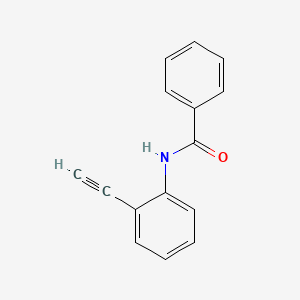![molecular formula C12H20ClN B2875511 Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride CAS No. 158833-04-6](/img/structure/B2875511.png)
Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride is a unique compound characterized by its spirocyclic structure, which includes an adamantane moiety fused to a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of adamantane derivatives with cyclopropane precursors under specific conditions. For example, the Corey–Chaykovsky reaction can be employed to synthesize spiro[cyclopropane-1,9’-fluorene] with a yield of 70% .
Industrial Production Methods
Industrial production of spirocyclic compounds often utilizes microwave-assisted organic synthesis to accelerate reaction rates and improve yields. This method has been shown to be effective in the synthesis of various spiro heterocycles .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyloxosulfonium methylide for the Corey–Chaykovsky reaction and NaOH for chemo- and diastereo-selective cycloaddition reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Corey–Chaykovsky reaction yields spiro[cyclopropane-1,9’-fluorene], while cycloaddition reactions can produce spiro (cyclopentane-1,3’-indoline) derivatives .
Aplicaciones Científicas De Investigación
Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex molecular architectures.
Medicine: The compound’s unique structure and biological activities make it a potential candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, leading to its biological activities. For example, spiroadamantane derivatives have been shown to possess antimalarial and antiparasitic activities .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have biological activities including diuretic and antiandrogenic effects.
Spirocyclic oxindoles: These compounds are important in medicinal chemistry due to their unique 3D structures and biological activities.
Uniqueness
Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride is unique due to its adamantane moiety, which imparts specific physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug discovery and materials science .
Propiedades
IUPAC Name |
spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c13-11-6-12(11)9-2-7-1-8(4-9)5-10(12)3-7;/h7-11H,1-6,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAKUGYFEAKQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34CC4N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate](/img/structure/B2875429.png)


![1,7-dimethyl-3-(2-oxopropyl)-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2875432.png)
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2875436.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2875438.png)
![N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2875439.png)


![14-Oxo-6,10,13-triaza-dispiro[4.1.5.2]tetradecane-10-carboxylic acid tert-butyl ester](/img/structure/B2875445.png)
![Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2875446.png)


![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875450.png)
